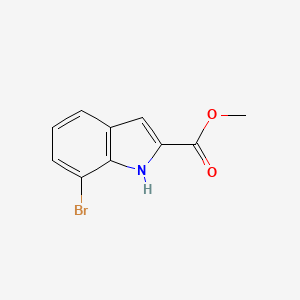
methyl 7-bromo-1H-indole-2-carboxylate
説明
Methyl 7-bromo-1H-indole-2-carboxylate is a chemical compound with the CAS Number: 1158503-82-2 . It has a molecular weight of 254.08 and its IUPAC name is methyl 7-bromo-1H-indole-2-carboxylate .
Synthesis Analysis
The synthesis of methyl 7-bromo-1H-indole-2-carboxylate involves a reaction with toluene-4-sulfonic acid in toluene for 10 hours under reflux conditions . The reaction mixture is then concentrated under reduced pressure, and the residue is purified by silica gel chromatography .Molecular Structure Analysis
The InChI code for methyl 7-bromo-1H-indole-2-carboxylate is 1S/C10H8BrNO2/c1-14-10(13)8-5-6-3-2-4-7(11)9(6)12-8/h2-5,12H,1H3 . This indicates the presence of a bromine atom at the 7th position of the indole ring and a methyl ester group at the 2nd position .Physical And Chemical Properties Analysis
Methyl 7-bromo-1H-indole-2-carboxylate is a solid substance . and should be stored in a dry environment at 2-8°C . Its water solubility is calculated to be 0.0631 mg/ml .科学的研究の応用
Neuroprotection and Neuropharmacology
Research indicates that derivatives of indole-2-carboxylate, a category to which methyl 7-bromo-1H-indole-2-carboxylate belongs, demonstrate significant potential in the field of neuropharmacology. Notably, substituted indole-2-carboxylates have been identified as antagonists at the strychnine-insensitive glycine binding site associated with the NMDA receptor, revealing their potential in modulating neurotransmission and protecting against excitotoxicity (Di Fabio et al., 1997; Rao et al., 1993). These findings suggest a role for these compounds in treating disorders associated with NMDA receptor hyperactivity, such as certain neurodegenerative diseases.
Cancer Research
Indole derivatives have also been studied for their potential anticancer properties. NSC-743380, an analog of indole-3-carbinol, has shown promise in early stages of development as an anticancer agent. The compound and its metabolites have been associated with hepatotoxicity and biliary hyperplasia in toxicity studies, suggesting a potent biological activity that may be leveraged in cancer treatment (Eldridge et al., 2014). Additionally, the study of indole-containing derivatives in the context of tubulin polymerization inhibition points towards their role in disrupting cell division processes, further underlining their potential in cancer therapeutics (Fan et al., 2018).
Anticonvulsant and Antiepileptic Properties
Compounds related to methyl 7-bromo-1H-indole-2-carboxylate have shown efficacy as anticonvulsants. For instance, indole-2-carboxylic acid has been observed to raise the threshold for electroconvulsions in mice, hinting at its potential utility in managing seizure disorders (Kaminski et al., 1998). These findings open up avenues for further research into the use of indole derivatives in treating epilepsy and related conditions.
Radiolabeling and Drug Development
The development of drugs like MMMHC, which have structures similar to methyl 7-bromo-1H-indole-2-carboxylate, involves radiolabeling techniques for studying their biodistribution and neuroprotective properties. Studies have shown that such compounds can cross the blood-brain barrier, accumulating in various brain regions, and exhibit significant pharmacokinetic properties, emphasizing their potential in treating neurological disorders (Yu et al., 2003).
Safety And Hazards
The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements are P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
methyl 7-bromo-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-5-6-3-2-4-7(11)9(6)12-8/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBRWYSFWORSON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676377 | |
| Record name | Methyl 7-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-bromo-1H-indole-2-carboxylate | |
CAS RN |
1158503-82-2 | |
| Record name | Methyl 7-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



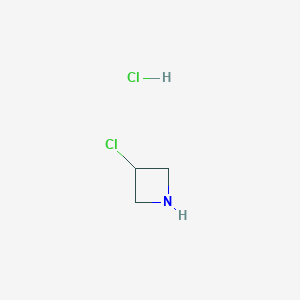
![[2-Chloro-6-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B1425162.png)
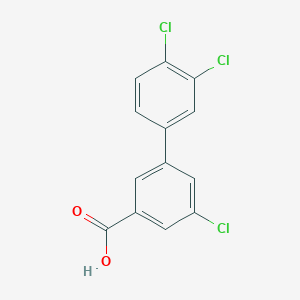
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole-7-carboxylic acid hydrochloride](/img/structure/B1425166.png)
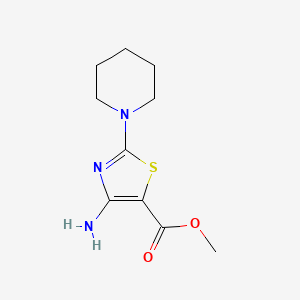
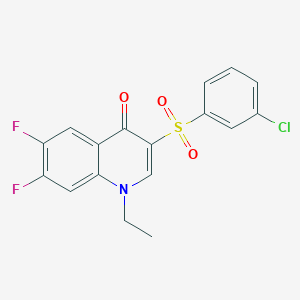
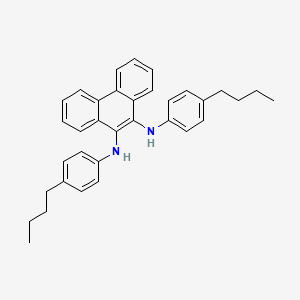
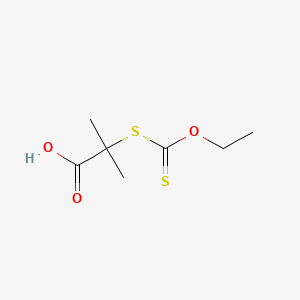
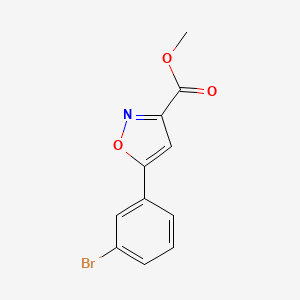
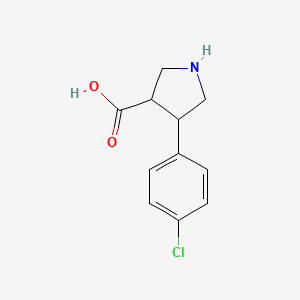
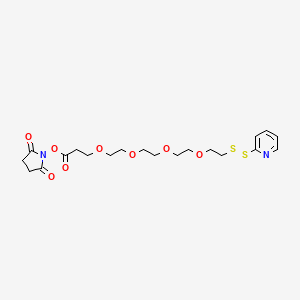
![Ethyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B1425177.png)
![tert-Butyl N-[1-(2-methoxyphenyl)cyclopropyl]carbamate](/img/structure/B1425179.png)
![Methyl[(1-methylcyclopropyl)methyl]amine](/img/structure/B1425182.png)